4-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-methyl-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)cyclohexyl]morpholine is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a phenyl-substituted tetrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-methyl-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)cyclohexyl]morpholine typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the intermediate product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[4-methyl-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)cyclohexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds or the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles like amines or thiols replace the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[4-methyl-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)cyclohexyl]morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure makes it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its potential pharmacological properties make it a subject of interest for drug discovery and development, particularly in the search for new therapeutic agents.
Industry: The compound can be used in the development of new polymers and other materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-methyl-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)cyclohexyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Indole derivatives: Indole compounds also feature a fused ring system and have diverse applications in medicinal chemistry.
Pyrazole derivatives: These compounds have a similar nitrogen-containing ring structure and are used in various pharmaceutical applications.
Uniqueness
4-[4-methyl-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)cyclohexyl]morpholine is unique due to its combination of a morpholine ring, a cyclohexyl group, and a phenyl-substituted tetrazole. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H25N5O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[4-methyl-1-(1-phenyltetrazol-5-yl)cyclohexyl]morpholine |
InChI |
InChI=1S/C18H25N5O/c1-15-7-9-18(10-8-15,22-11-13-24-14-12-22)17-19-20-21-23(17)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
InChI Key |
GYZGETNDURNWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=NN=NN2C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.